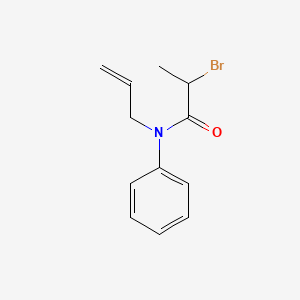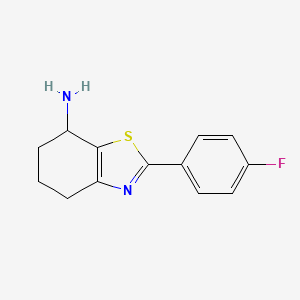![molecular formula C15H19BN2O3S B1532384 N-(6-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)苯并[d]噻唑-2-基)乙酰胺 CAS No. 885069-14-7](/img/structure/B1532384.png)
N-(6-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)苯并[d]噻唑-2-基)乙酰胺
描述
N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H19BN2O3S and its molecular weight is 318.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality n-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成:硼化反应
该化合物用于有机合成,特别是硼化反应。它用作硼化试剂,将硼引入有机分子中,这是合成复杂有机化合物中的关键步骤。 二氧杂环戊硼烷部分的存在允许在温和条件下形成 C-B 键,使其成为构建硼酸酯和硼酸的宝贵试剂,这些硼酸酯和硼酸是交叉偶联反应的关键中间体 .
药物化学:药物设计与发现
在药物化学中,该化合物的含硼结构被利用于新药的设计与发现。硼原子可以与生物靶点形成稳定的共价键,为酶抑制提供独特的机制。 这种特性在蛋白酶抑制剂的开发中特别有利,其中硼原子充当过渡态模拟物,从而导致对癌症和传染病等疾病的潜在治疗方法 .
材料科学:聚合物合成
该化合物在材料科学领域起着重要作用,它被用于合成新型聚合物。 它参与聚合反应的能力有助于创建具有独特电子特性的聚合物,这对开发用于电子、光子学和储能应用的先进材料至关重要 .
催化:过渡金属催化剂
在催化方面,该化合物用于制备过渡金属催化剂,这些催化剂对于各种化学转化至关重要。含硼化合物可以与金属配位形成促进氢化、碳-碳键形成和氧化过程等反应的配合物。 这些催化剂对于实现工业化学过程的高选择性和效率至关重要 .
分析化学:化学传感器
该化合物的独特结构使其可用于化学传感器的开发。硼部分可以与各种分析物相互作用,导致该化合物的光学或电子特性发生变化。 这些变化可以测量并用于检测特定物质的存在,使其成为环境监测和诊断的宝贵工具 .
农业化学:植物生长调节剂
在农业化学中,该化合物用作植物生长调节剂的前体。含硼化合物可以影响植物激素活性,从而调节生长和发育。 这种应用对于提高作物产量和加强粮食安全意义重大 .
环境科学:重金属修复
该化合物还用于环境科学中进行重金属修复。 它与重金属形成配合物的能力可用于从水和土壤中去除有毒金属,从而为环境清理工作做出贡献并减少工业污染的影响 .
生物化学:酶活性研究
最后,在生物化学中,该化合物用于研究酶活性。 硼原子与酶中氨基酸残基形成稳定共价键的能力使研究人员能够研究酶作用的机制,并开发能够调节酶活性以用于治疗目的的抑制剂 .
作用机制
The Suzuki-Miyaura cross-coupling reaction is a type of chemical reaction where a carbon-carbon bond is formed between two organic compounds through the use of a palladium catalyst . This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals and polymers .
The benzothiazole moiety is known to exhibit various biological activities, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and analgesic effects .
属性
IUPAC Name |
N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O3S/c1-9(19)17-13-18-11-7-6-10(8-12(11)22-13)16-20-14(2,3)15(4,5)21-16/h6-8H,1-5H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVRCXVIFJCOJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(S3)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1532303.png)
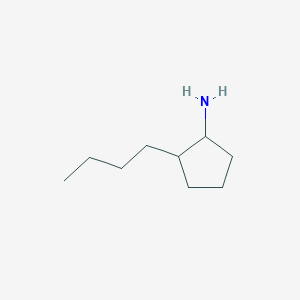
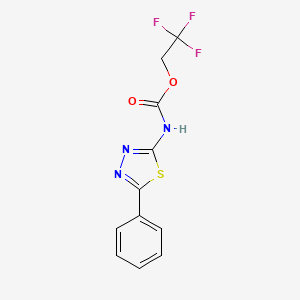
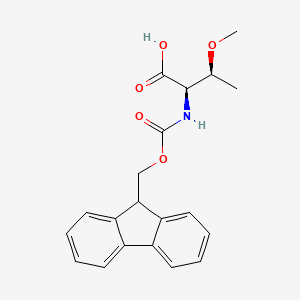
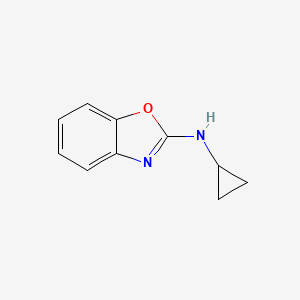
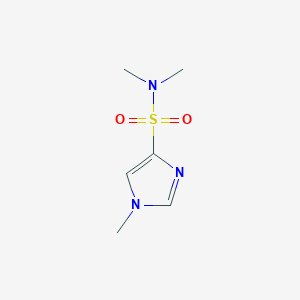
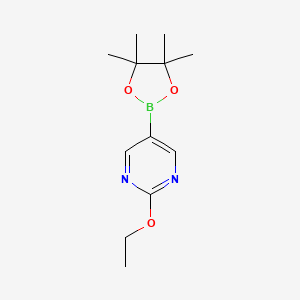
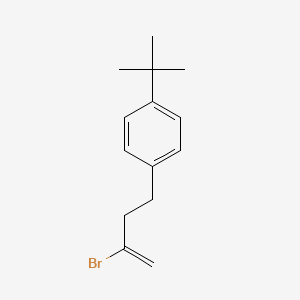
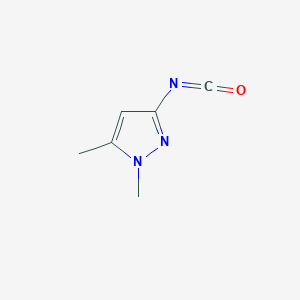
![tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B1532317.png)
